molecular formula C9H13NO B13458427 6-Isocyanatospiro[2.5]octane CAS No. 1468719-89-2

6-Isocyanatospiro[2.5]octane

Cat. No.: B13458427
CAS No.: 1468719-89-2
M. Wt: 151.21 g/mol
InChI Key: DOBNLYXJSDUWIR-UHFFFAOYSA-N
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Description

6-Isocyanatospiro[2.5]octane: is an organic compound characterized by its unique spirocyclic structure, which includes an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Isocyanatospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a spirocyclic amine with phosgene (COCl2) to form the isocyanate group. The reaction typically proceeds under controlled conditions to ensure safety and maximize yield. Another method involves the use of isocyanic acid (HNCO) in the presence of a spirocyclic alkene, which undergoes addition to form the desired isocyanate compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale phosgenation processes, where the spirocyclic amine is reacted with phosgene in specialized reactors. This method requires stringent safety measures due to the hazardous nature of phosgene. Alternative methods using safer reagents like oxalyl chloride have also been explored to reduce risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatospiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Isocyanatospiro[2.5]octane is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds and polyurethanes. Its reactivity makes it valuable for creating complex molecular architectures .

Biology and Medicine: Research into the biological applications of this compound is ongoing. Its potential use in drug development and as a precursor for biologically active compounds is being explored .

Industry: In the industrial sector, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers .

Mechanism of Action

The mechanism of action of 6-Isocyanatospiro[2.5]octane primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, allowing it to react readily with nucleophiles such as alcohols, amines, and water. This reactivity underlies its ability to form urethanes, amines, and polyurethanes. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophiles and the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 6-Isocyanatospiro[2.5]octane is unique due to its isocyanate functional group, which imparts distinct reactivity and applications compared to other spirocyclic compounds. Its ability to form polyurethanes and its use as a building block in organic synthesis highlight its versatility and importance in various fields .

Properties

CAS No.

1468719-89-2

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

6-isocyanatospiro[2.5]octane

InChI

InChI=1S/C9H13NO/c11-7-10-8-1-3-9(4-2-8)5-6-9/h8H,1-6H2

InChI Key

DOBNLYXJSDUWIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N=C=O)CC2

Origin of Product

United States

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